

Ertugliflozin's Safety Profile: A Comparative Benchmark Against First-Generation SGLT2 Inhibitors

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Compound of Interest		
Compound Name:	Ertugliflozin	
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A detailed analysis of **ertugliflozin**'s safety profile in comparison to the first-generation sodium-glucose cotransporter 2 inhibitors (SGLT2is)—canagliflozin, dapagliflozin, and empagliflozin—reveals a generally consistent class effect on adverse events, with some nuances. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data from cardiovascular outcomes trials, detailing experimental protocols, and visualizing relevant biological pathways.

Ertugliflozin, a later entrant to the SGLT2 inhibitor class, has been rigorously evaluated in the VERTIS CV trial. Its safety and tolerability are benchmarked against the extensive data available for the first-generation agents from their respective landmark cardiovascular outcomes trials: CANVAS for canagliflozin, DECLARE-TIMI 58 for dapagliflozin, and EMPAREG OUTCOME for empagliflozin. This comparison focuses on key adverse events of interest that have been associated with this class of medications.

Comparative Safety Data

The following tables summarize the incidence of key adverse events observed in the major cardiovascular outcomes trials for **ertugliflozin** and the first-generation SGLT2 inhibitors. It is important to note that direct comparisons across trials should be made with caution due to differences in study populations, designs, and durations.





Table 1: Comparison of Major Adverse Cardiovascular Events (MACE) and Heart Failure Hospitalization

Outcome	Ertugliflozin (VERTIS CV)	Canagliflozin (CANVAS Program)	Dapagliflozin (DECLARE- TIMI 58)	Empagliflozin (EMPA-REG OUTCOME)
Primary MACE	Non-inferior to placebo (HR 0.97)[1]	Superior to placebo (HR 0.86)[2]	Non-inferior to placebo (HR 0.93)[3][4]	Superior to placebo (HR 0.86)[5]
Hospitalization for Heart Failure	Reduced vs. placebo (HR 0.70)[6]	Reduced vs. placebo (HR 0.67)[7]	Reduced vs. placebo (HR 0.73)[3]	Reduced vs. placebo (HR 0.65)[5]

MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio

Table 2: Comparison of Key Adverse Events of Interest



Adverse Event	Ertugliflozin (VERTIS CV)	Canagliflozin (CANVAS Program)	Dapagliflozin (DECLARE- TIMI 58)	Empagliflozin (EMPA-REG OUTCOME)
Genital Mycotic Infections	Increased risk vs. placebo[8]	Increased risk vs. placebo[9]	Increased risk vs. placebo[10]	Increased risk vs. placebo[11]
Urinary Tract Infections	Higher incidence vs. placebo (12.1% vs 10.2%)	No significant difference vs. placebo[9]	No significant difference vs. placebo[10]	No significant difference vs. placebo[11]
Diabetic Ketoacidosis	0.3% (pooled) vs. 0.1% (placebo)[12]	Rare, but more common than placebo	Rare, but more common than placebo[3][10]	Rare, but reported
Lower-Limb Amputation	2.0% (5mg), 2.1% (15mg) vs. 1.6% (placebo)	Increased risk vs. placebo (HR 1.97)[7][9]	No increased risk	No increased risk
Bone Fractures	No increased risk	Increased risk vs. placebo (HR 1.26)[9]	No increased risk	No increased risk
Volume Depletion	Events reported, consistent with class	Higher incidence vs. placebo[9]	No difference in events vs. placebo[13]	Events reported, consistent with class

Experimental Protocols of Key Cardiovascular Outcome Trials

The safety data presented above are derived from large-scale, randomized, double-blind, placebo-controlled cardiovascular outcomes trials. The general methodologies are outlined below.

VERTIS CV (Ertugliflozin)

 Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[14][15]



- Population: 8,246 patients with type 2 diabetes and a history of coronary, cerebrovascular, or peripheral artery disease.[14][15]
- Intervention: Patients were randomized to receive **ertugliflozin** (5 mg or 15 mg) or placebo once daily, in addition to standard of care.[14][15]
- Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]

CANVAS Program (Canagliflozin)

- Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes at high cardiovascular risk.[2]
- Population: 10,142 patients with type 2 diabetes with either a history of symptomatic atherosclerotic cardiovascular disease or at least two risk factors for cardiovascular disease.
 [7]
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo once daily.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

DECLARE-TIMI 58 (Dapagliflozin)

- Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.[13]
- Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular disease.[3][4]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily. [3][4]



 Primary Endpoints: Two co-primary efficacy endpoints were the composite of cardiovascular death, myocardial infarction, or ischemic stroke, and the composite of cardiovascular death or hospitalization for heart failure.[13]

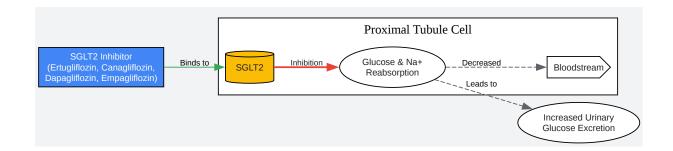
EMPA-REG OUTCOME (Empagliflozin)

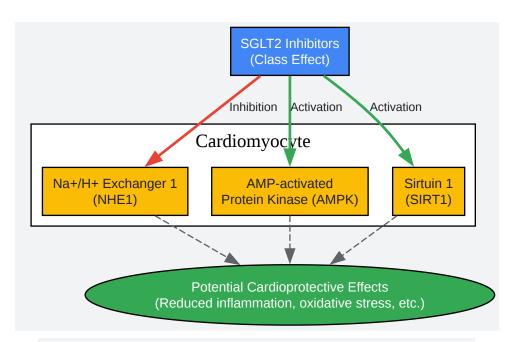
- Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and high cardiovascular risk.[10]
- Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[5]
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo once daily, in addition to standard of care.[10]
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[5][11]

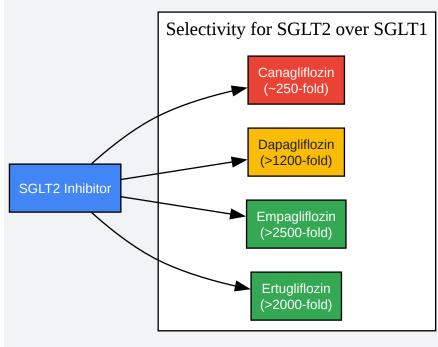
Signaling Pathways and Potential Off-Target Effects

The primary mechanism of action for all SGLT2 inhibitors is the inhibition of the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion. However, the observed cardiovascular benefits may also involve off-target effects.











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